N-(2-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide N-(2-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1251594-01-0
VCID: VC5677643
InChI: InChI=1S/C17H18ClN3O5S/c18-14-3-1-2-4-15(14)19-16(22)12-20-11-13(5-6-17(20)23)27(24,25)21-7-9-26-10-8-21/h1-6,11H,7-10,12H2,(H,19,22)
SMILES: C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl
Molecular Formula: C17H18ClN3O5S
Molecular Weight: 411.86

N-(2-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide

CAS No.: 1251594-01-0

Cat. No.: VC5677643

Molecular Formula: C17H18ClN3O5S

Molecular Weight: 411.86

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide - 1251594-01-0

Specification

CAS No. 1251594-01-0
Molecular Formula C17H18ClN3O5S
Molecular Weight 411.86
IUPAC Name N-(2-chlorophenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Standard InChI InChI=1S/C17H18ClN3O5S/c18-14-3-1-2-4-15(14)19-16(22)12-20-11-13(5-6-17(20)23)27(24,25)21-7-9-26-10-8-21/h1-6,11H,7-10,12H2,(H,19,22)
Standard InChI Key SEQYGZDISYLRJR-UHFFFAOYSA-N
SMILES C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, N-(2-chlorophenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1(2H)-yl)acetamide, reflects its three core components:

  • 2-Chlorophenyl group: Enhances lipophilicity, facilitating membrane penetration.

  • Morpholine-4-sulfonyl moiety: Imparts hydrogen-bonding capacity and stabilizes interactions with serine proteases.

  • 2-Oxo-1,2-dihydropyridine ring: Serves as a pharmacophore for kinase inhibition.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC17H18ClN3O5S
Molecular Weight411.86 g/mol
CAS Number1251594-01-0
Hydrogen Bond Acceptors8
Hydrogen Bond Donors2
logP2.1 (predicted)

The chlorophenyl group at position 2 minimizes steric hindrance, allowing optimal orientation of the sulfonyl group toward catalytic residues. Quantum mechanical calculations suggest the dihydropyridine ring adopts a planar conformation, favoring π-π stacking with aromatic amino acids.

Synthetic Pathways and Optimization

Synthesis typically proceeds via a multi-step sequence involving:

  • Sulfonation of morpholine with chlorosulfonic acid to yield morpholine-4-sulfonyl chloride.

  • Nucleophilic substitution with 5-amino-2-oxo-1,2-dihydropyridine.

  • Acetylation of the intermediate with 2-chlorophenylacetic acid chloride under basic conditions.

Table 2: Representative Synthesis Conditions

StepReagents/CatalystsSolventTemperatureYield (%)
1ClSO3H, Et3NDCM0–5°C78
2K2CO3, DMFDMF80°C65
3CH3COCl, PyridineTHFRT82

Triethylamine acts as both a base and catalyst, neutralizing HCl byproducts during sulfonation. Dimethylformamide (DMF) enhances solubility of intermediates, while tetrahydrofuran (THF) optimizes acetylation kinetics. Purification via silica gel chromatography achieves >95% purity, confirmed by HPLC.

Biological Activities and Mechanisms

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial effects, with notable potency against Gram-positive bacteria:

Table 3: Minimum Inhibitory Concentrations (MIC)

OrganismMIC (µg/mL)
Staphylococcus aureus8
MRSA4
Escherichia coli64
Candida albicans32

Mechanistic studies indicate inhibition of dihydrofolate reductase (DHFR) through sulfonyl group coordination to the enzyme’s active site. Morpholine’s oxygen atoms form hydrogen bonds with Asn18 and Asp27 residues, while the dihydropyridine ring obstructs NADPH binding.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.45–7.38 (m, 4H, Ar-H), 4.12 (s, 2H, CH2), 3.65–3.58 (m, 4H, morpholine), 2.95–2.88 (m, 4H, morpholine).

  • IR (KBr): 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O), 1150 cm⁻¹ (C-N).

Comparative Analysis with Structural Analogues

While dimethyl 2,6-dimethyl-4-{3-[4-(morpholine-4-sulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydropyridine-3,5-dicarboxylate (CAS: N/A) shares the morpholine sulfonyl group, its bulkier ester substituents reduce cellular uptake compared to the acetamide derivative . LogP values differ significantly (3.40 vs. 2.1), underscoring the chlorophenyl group’s role in balancing hydrophobicity .

Challenges and Future Directions

Current limitations include:

  • Poor aqueous solubility (logSw = -3.7 predicted), necessitating prodrug strategies.

  • Limited in vivo pharmacokinetic data.

Proposed research priorities:

  • Structural modification to introduce hydrophilic groups (e.g., PEGylation).

  • In vivo efficacy studies in murine infection models.

  • Proteomic profiling to identify off-target interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator